Mnitmt

Description

Propriétés

IUPAC Name |

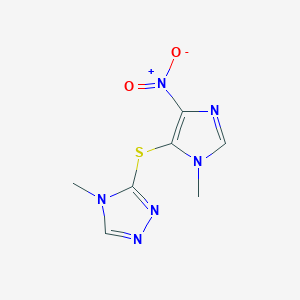

4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDIMPYACLUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of MitoTam: A Mitochondrially-Targeted Anti-Cancer Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

MitoTam , a mitochondrially-targeted derivative of tamoxifen (B1202), represents a novel and promising strategy in cancer therapy. By selectively accumulating in the mitochondria of cancer cells, MitoTam triggers a cascade of events leading to cell death, offering a potential therapeutic window for various malignancies, with notable efficacy in preclinical and early-stage clinical trials for renal cell carcinoma. This technical guide provides a comprehensive overview of the core mechanism of action of MitoTam, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mitochondrial Targeting and Accumulation

MitoTam's design incorporates a triphenylphosphonium (TPP⁺) cation, a lipophilic cation that facilitates its accumulation within the mitochondria.[1] The negative mitochondrial membrane potential (ΔΨm), which is typically more pronounced in cancer cells compared to normal cells, drives the uptake and concentration of MitoTam in the mitochondrial matrix.[1] This targeted delivery is a key feature that enhances its anti-cancer efficacy while potentially minimizing off-target effects. Preclinical studies have shown preferential accumulation of MitoTam in various organs, including the kidney, which may contribute to its observed efficacy in renal cell carcinoma.[2]

Core Mechanism: Inhibition of Mitochondrial Complex I and Disruption of Electron Transport Chain

The primary molecular target of MitoTam is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] By inhibiting Complex I, MitoTam disrupts the flow of electrons, leading to a cascade of downstream effects that are detrimental to cancer cell survival.

Impaired Mitochondrial Respiration

Inhibition of Complex I by MitoTam leads to a significant reduction in mitochondrial respiration, the process responsible for the majority of cellular ATP production. This has been experimentally demonstrated using high-resolution respirometry.

Experimental Protocol: High-Resolution Respirometry

This protocol outlines the general steps for assessing the effect of MitoTam on mitochondrial respiration in cancer cells.

-

Cell Culture and Preparation:

-

Culture cancer cells (e.g., renal or breast cancer cell lines) to the desired confluency in appropriate cell culture medium.

-

Harvest the cells and resuspend them in a suitable respiration buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Respirometry Measurement:

-

Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

-

Add the cell suspension to the respirometer chambers and allow the signal to stabilize to measure the basal respiration rate.

-

Sequentially add various substrates and inhibitors to assess the function of different parts of the electron transport chain. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol may include:

-

Digitonin (B1670571): to permeabilize the cell membrane and allow for the entry of substrates.

-

Pyruvate and Malate (or Glutamate and Malate): as substrates for Complex I.

-

ADP: to stimulate ATP synthesis and measure oxidative phosphorylation (OXPHOS) capacity.

-

Succinate: a substrate for Complex II, to assess its function.

-

FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone): an uncoupler to measure the maximum capacity of the electron transport system (ETS).

-

Rotenone: a Complex I inhibitor, to confirm the specific effect on this complex.

-

Antimycin A: a Complex III inhibitor, to block the ETC further downstream.

-

-

Introduce MitoTam at various concentrations to the chambers to measure its direct effect on the respiration rates in the different states.

-

-

Data Analysis:

-

The oxygen consumption rate (OCR) is measured in real-time.

-

The data is analyzed to determine the specific inhibitory effect of MitoTam on Complex I-linked respiration and other respiratory parameters.

-

Disruption of Respiratory Supercomplexes

MitoTam has been shown to disrupt the organization of respiratory supercomplexes, which are higher-order structures of individual ETC complexes that enhance the efficiency of electron transfer. This disruption further contributes to the impairment of mitochondrial function.

Experimental Protocol: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from mitochondrial extracts.

-

Mitochondrial Isolation:

-

Isolate mitochondria from cultured cancer cells or tissue samples by differential centrifugation.

-

-

Solubilization of Mitochondrial Membranes:

-

Solubilize the mitochondrial proteins using a mild non-ionic detergent, such as digitonin or lauryl maltoside, to maintain the integrity of the protein complexes.

-

-

Electrophoresis:

-

Load the solubilized mitochondrial proteins onto a native polyacrylamide gradient gel.

-

Perform electrophoresis using a cathode buffer containing Coomassie Brilliant Blue G-250, which imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.

-

-

Visualization and Analysis:

-

The separated complexes can be visualized by in-gel activity assays or by immunoblotting with specific antibodies against subunits of the different respiratory complexes.

-

For in-gel activity of Complex I, the gel is incubated with a solution containing NADH and a substrate that forms a colored precipitate upon reduction, such as nitroblue tetrazolium.

-

Induction of Oxidative Stress and Mitochondrial Dysfunction

The inhibition of Complex I by MitoTam leads to two major downstream consequences: a surge in reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential.

Increased Production of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain at Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS. This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger cell death pathways. Recent studies have also indicated that MitoTam can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, in head and neck cancer cells.

Experimental Protocol: Measurement of Mitochondrial ROS Production

The production of mitochondrial ROS can be quantified using fluorescent probes.

-

Cell Treatment:

-

Culture cancer cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat the cells with various concentrations of MitoTam for a defined period.

-

-

ROS Detection:

-

Incubate the cells with a mitochondrial-specific ROS indicator dye, such as MitoSOX™ Red, which fluoresces upon oxidation by superoxide.

-

Alternatively, general cellular ROS can be measured using dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

-

Quantification:

-

The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or a microplate reader.

-

The increase in fluorescence is proportional to the amount of ROS produced.

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is crucial for ATP synthesis and other mitochondrial functions. MitoTam's disruption of the ETC and its direct interaction with the inner mitochondrial membrane lead to a rapid collapse of the ΔΨm.

Experimental Protocol: Mitochondrial Membrane Potential Assay

The change in ΔΨm can be assessed using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells.

-

Cell Preparation and Treatment:

-

Seed cells in a multi-well plate or on coverslips and treat with MitoTam.

-

-

Staining:

-

Incubate the cells with a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

-

TMRE: Accumulates in mitochondria with high ΔΨm and its fluorescence intensity decreases upon depolarization.

-

JC-1: Exists as aggregates (red fluorescence) in healthy mitochondria and as monomers (green fluorescence) in the cytoplasm of cells with depolarized mitochondria. The ratio of red to green fluorescence is used as an indicator of ΔΨm.

-

-

-

Analysis:

-

The fluorescence is quantified using a fluorescence microscope, flow cytometer, or a plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.

-

Induction of Cancer Cell Death: Apoptosis and Necroptosis

The culmination of mitochondrial dysfunction induced by MitoTam is the activation of programmed cell death pathways, primarily apoptosis and necroptosis.

Apoptosis

The dissipation of the mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. This initiates the intrinsic pathway of apoptosis, leading to the activation of caspases, a family of proteases that execute the apoptotic program. A key marker of apoptosis is the cleavage of caspase-3.

Necroptosis

In addition to apoptosis, MitoTam can also induce necroptosis, a form of programmed necrosis that is independent of caspases. This pathway is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL). Evidence suggests that MitoTam treatment can lead to the phosphorylation of RIP1, a key step in the activation of the necroptosome complex.

Experimental Protocol: Western Blot Analysis of Apoptosis and Necroptosis Markers

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with MitoTam for various time points.

-

Lyse the cells to extract total proteins and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key apoptosis and necroptosis markers, such as:

-

Cleaved Caspase-3: to detect apoptosis.

-

Phosphorylated RIP1 (p-RIP1) and RIP3 (p-RIP3): to detect the activation of the necroptotic pathway.

-

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands corresponding to the cleaved or phosphorylated proteins indicates the level of activation of the respective cell death pathways.

-

Quantitative Data Summary

The anti-cancer activity of MitoTam has been quantified in various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) demonstrating its potency.

Table 1: IC50 Values of MitoTam in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |

| 4T1 | Mouse Breast Cancer | ~0.5 | 72h | Crystal Violet |

| MCF-7 | Human Breast Cancer (ER+) | ~1.0 | 72h | Crystal Violet |

| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | ~2.5 | 72h | Crystal Violet |

| RenCa | Mouse Renal Cancer | ~0.5 | 24h | Crystal Violet |

| A498 | Human Renal Cancer | ~0.3 - 1.4 | 24h | Crystal Violet |

| Caki-1 | Human Renal Cancer | ~0.3 - 1.4 | 24h | Crystal Violet |

| Note: | IC50 values can vary depending on the specific experimental conditions. |

Experimental Protocol: Crystal Violet Cell Viability Assay

This is a simple and reliable method for assessing cell viability.

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of MitoTam and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

-

Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a fixative such as methanol (B129727) or paraformaldehyde.

-

Stain the cells with a 0.1% - 0.5% crystal violet solution for 10-30 minutes.

-

-

Solubilization and Measurement:

-

Wash the plate thoroughly with water to remove excess stain.

-

Air dry the plate.

-

Solubilize the retained stain by adding a solubilizing agent (e.g., 10% acetic acid or 1% SDS).

-

Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the number of viable cells.

-

Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

-

Clinical Trial Insights: MitoTam-01 (EudraCT 2017-004441-25)

A Phase I/Ib clinical trial of MitoTam has been completed in patients with metastatic solid tumors. The trial established a manageable safety profile and showed promising signs of efficacy, particularly in patients with renal cell carcinoma (RCC).

Table 2: Summary of Key Findings from the MitoTam-01 Phase I/Ib Trial

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 5.0 mg/kg |

| Recommended Phase II Dose | 3.0 mg/kg administered weekly |

| Primary Toxicities | Hematological (neutropenia, anemia), fever/hyperthermia |

| Clinical Benefit Rate (CBR) in RCC patients | 83% (5 out of 6 patients showed stable disease or partial response) |

| Pharmacokinetics | Two-compartment model with dose-proportional exposure. Detectable up to 168 hours post-infusion, suggesting high tissue affinity. |

Visualizing the Mechanism of Action

To provide a clear visual representation of the complex processes involved in MitoTam's mechanism of action, the following diagrams have been generated using the DOT language.

Signaling Pathway of MitoTam-Induced Cell Death

Caption: Signaling pathway of MitoTam-induced apoptosis and necroptosis.

Experimental Workflow for Assessing MitoTam's Effect on Cell Viability

Caption: Experimental workflow for Crystal Violet cell viability assay.

Logical Relationship of MitoTam's Core Mechanism

Caption: Logical flow of MitoTam's core mechanism of action.

Conclusion

MitoTam exerts its anti-cancer effects through a multi-faceted mechanism centered on the targeted disruption of mitochondrial function. By inhibiting Complex I of the electron transport chain, it triggers a cascade of events including impaired respiration, increased oxidative stress, and dissipation of the mitochondrial membrane potential, ultimately leading to cancer cell death via apoptosis and necroptosis. The quantitative data from preclinical studies and the promising results from early clinical trials, particularly in renal cell carcinoma, underscore the potential of MitoTam as a novel therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the therapeutic potential of mitochondrially-targeted cancer therapies.

References

- 1. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

MitoTam: A Technical Deep Dive into its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoTam, a mitochondrially targeted derivative of tamoxifen (B1202), has emerged as a promising anti-cancer agent with a unique mechanism of action centered on the disruption of mitochondrial function. By selectively accumulating within the mitochondria of cancer cells, MitoTam triggers a cascade of events that ultimately leads to cell death. This technical guide provides an in-depth analysis of MitoTam's effects on mitochondrial bioenergetics, signaling pathways, and its potential as a therapeutic agent. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Mechanism of Action: Targeting the Powerhouse of the Cell

MitoTam's efficacy stems from its targeted delivery to mitochondria, achieved by tagging the tamoxifen molecule with a triphenylphosphonium (TPP⁺) cation.[1][2] This lipophilic cation leverages the significant negative mitochondrial membrane potential to accumulate within the mitochondrial matrix.[2] This targeted approach enhances the drug's potency against cancer cells, which often exhibit a higher mitochondrial membrane potential compared to normal cells, while minimizing off-target effects.[3]

Once inside the mitochondria, MitoTam exerts a dual mechanism of action:

-

Inhibition of Respiratory Complex I: MitoTam directly targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[4] It is believed to bind within the Q-module of Complex I, blocking the entry of ubiquinone and thereby impeding electron flow. This inhibition of Complex I-driven respiration is a key initiating event in its cytotoxic cascade.

-

Dissipation of Mitochondrial Membrane Potential: Through its intercalation into the inner mitochondrial membrane (IMM), MitoTam disrupts the membrane's integrity, leading to the dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization further cripples mitochondrial function and contributes to the induction of cell death pathways.

The combined effect of these actions is a profound disruption of mitochondrial homeostasis, leading to increased production of reactive oxygen species (ROS), oxidative stress, and the initiation of apoptosis and necroptosis.

Quantitative Analysis of MitoTam's Effects

The following tables summarize key quantitative data from preclinical studies investigating the impact of MitoTam on mitochondrial function in cancer cells.

Table 1: Effect of MitoTam on Mitochondrial Respiration in RenCa Cells

| Parameter | Control | 0.5 µM MitoTam (6h) | Fold Change |

| Routine Respiration | Undisclosed | Decreased | ↓ |

| Complex I-dependent Respiration | Undisclosed | Decreased | ↓ |

| Complex II-dependent Respiration | Undisclosed | Unchanged | - |

Data extracted from a study on renal cancer (RenCa) cells. The specific quantitative values for the control group were not provided in the source material.

Table 2: Dose-Dependent Inhibition of Mitochondrial Respiration by MitoTam in RenCa Cells

| MitoTam Concentration | Effect on Routine Respiration | Effect on Complex I-dependent Respiration | Effect on Complex II-dependent Respiration |

| Increasing Concentrations | Progressive Decrease | Progressive Decrease | No significant change |

This table summarizes the trend observed in RenCa cells exposed to increasing concentrations of MitoTam.

Table 3: Impact of MitoTam on Mitochondrial Membrane Integrity in T. brucei

| MitoTam Concentration | Mitochondrial Membrane Integrity |

| 7.4 µM | 50% decrease |

This data demonstrates MitoTam's ability to disrupt the mitochondrial inner membrane in the parasite Trypanosoma brucei. The relatively high concentration required in this in vitro assay is attributed to the need for larger pore formation to allow the substrate (threonine) to enter the mitochondria.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MitoTam and a typical experimental workflow for assessing its impact on mitochondrial respiration.

MitoTam's Signaling Pathway for Induction of Cell Death

Caption: Signaling cascade initiated by MitoTam's action on mitochondria.

Experimental Workflow for High-Resolution Respirometry

Caption: Workflow for assessing mitochondrial respiration using Oxygraph 2k.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the characterization of MitoTam's effects.

High-Resolution Respirometry (Oxygraph 2k)

Objective: To measure oxygen consumption rates and assess the function of different respiratory chain complexes.

Protocol Overview:

-

Cell Preparation: Cancer cells (e.g., RenCa) are cultured and treated with the desired concentration of MitoTam for a specified duration (e.g., 0.5 µM for 6 hours).

-

Cell Harvesting: Cells are harvested, counted, and resuspended in a suitable respiration medium.

-

Oxygraph Chamber: The cell suspension is introduced into the Oxygraph 2k chamber at a defined density (e.g., 10⁶ cells/mL).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Routine Respiration: The basal oxygen consumption of the intact cells is measured.

-

Complex I-dependent Respiration: Substrates for Complex I, such as pyruvate, malate, and glutamate, are added to assess its activity.

-

Complex II-dependent Respiration: After inhibiting Complex I with rotenone, a substrate for Complex II (succinate) is added to measure its contribution to respiration.

-

Uncoupled Respiration: The mitochondrial membrane is permeabilized with a digitonin, and an uncoupler like CCCP is added to measure the maximum capacity of the electron transport chain. Oligomycin is used to inhibit ATP synthase.

-

-

Data Analysis: Oxygen consumption rates are calculated and normalized to the number of cells.

Native Blue Gel Electrophoresis and Western Blotting

Objective: To analyze the assembly and stability of mitochondrial respiratory supercomplexes.

Protocol Overview:

-

Mitochondrial Isolation: Mitochondria are isolated from control and MitoTam-treated cells by differential centrifugation.

-

Solubilization: Mitochondrial membranes are solubilized using a mild non-ionic detergent (e.g., digitonin) to preserve the integrity of protein complexes.

-

Blue Native PAGE (BN-PAGE): The solubilized mitochondrial protein complexes are separated by size and shape on a native polyacrylamide gel containing Coomassie Brilliant Blue G-250.

-

Western Blotting: The separated complexes are transferred to a PVDF membrane. The membrane is then probed with specific antibodies against subunits of the different respiratory complexes (e.g., NDUFA9 for Complex I, SDHA for Complex II, UQCRC2 for Complex III, COX5A for Complex IV, and ATPB for Complex V).

-

Detection: The antibody binding is visualized using a chemiluminescent substrate.

In-Gel Activity Assays

Objective: To directly assess the enzymatic activity of individual respiratory complexes.

Protocol Overview:

-

BN-PAGE: Mitochondrial protein complexes are separated by BN-PAGE as described above.

-

In-Gel Reaction: The gel is incubated in a reaction buffer containing specific substrates and electron acceptors/donors that produce a colored precipitate at the site of enzymatic activity.

-

Complex I Activity: The gel is incubated with NADH as the substrate and nitrotetrazolium blue (NBT) as the electron acceptor, which forms a dark formazan (B1609692) precipitate.

-

Complex II Activity: The gel is incubated with succinate as the substrate and NBT as the electron acceptor.

-

Complex V (ATP Synthase) Activity: The gel is incubated with ATP as the substrate, and the release of inorganic phosphate (B84403) is coupled to the precipitation of lead phosphate.

-

-

Visualization: The intensity of the colored bands is quantified to determine the relative activity of each complex.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the integrity of the inner mitochondrial membrane.

Protocol Overview:

-

Cell Staining: Cells are incubated with a fluorescent cationic dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRM, TMRE, or JC-1).

-

MitoTam Treatment: Cells are treated with MitoTam.

-

Fluorescence Measurement: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates dissipation of the mitochondrial membrane potential.

-

Positive Control: A protonophore uncoupler, such as CCCP, is used as a positive control for mitochondrial depolarization.

Clinical Perspective and Future Directions

MitoTam has undergone a Phase I/Ib clinical trial (MitoTam-01) in patients with metastatic solid tumors. The trial demonstrated a manageable safety profile and showed clinical benefit in a subset of patients, particularly those with renal cell carcinoma. These promising early results underscore the potential of targeting mitochondrial function as a viable anti-cancer strategy.

Future research will likely focus on:

-

Elucidating the precise molecular interactions between MitoTam and Complex I.

-

Investigating the mechanisms of resistance to MitoTam.

-

Exploring combination therapies to enhance the efficacy of MitoTam.

-

Expanding clinical trials to a broader range of cancer types.

References

- 1. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondria Targeting as an Effective Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Mito-Tam: A Technical Guide to the Discovery and Development of Mitochondrial-Targeted Tamoxifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

The repurposing of existing therapeutic agents and the strategic targeting of cellular organelles represent two promising frontiers in modern oncology. This whitepaper details the discovery, synthesis, and preclinical development of mitochondrial-targeted tamoxifen (B1202) (Mito-Tam), a novel anti-cancer agent that exemplifies both principles. By conjugating the well-known selective estrogen receptor modulator, tamoxifen, to a triphenylphosphonium (TPP⁺) cation, researchers have created a potent "mitocan" that selectively accumulates within the mitochondria of cancer cells. This targeted delivery overcomes limitations of conventional tamoxifen and induces potent, ER-independent cytotoxicity through a distinct mechanism of action. This guide provides an in-depth review of the core science, including detailed experimental protocols, quantitative efficacy data, and a breakdown of the molecular signaling pathways involved in Mito-Tam's therapeutic effect.

Introduction: The Rationale for Targeting Mitochondria

Mitochondria, long known as the powerhouses of the cell, are increasingly recognized as central hubs for signaling pathways that govern cell life and death. In many cancer cells, the mitochondrial membrane potential (ΔΨm) is significantly higher than in their non-malignant counterparts. This elevated potential acts as an electrochemical beacon, drawing in and concentrating lipophilic, cationic molecules.

The discovery of mitochondrial-targeted tamoxifen is rooted in this principle. The core innovation was to attach tamoxifen, a drug with known anti-cancer properties, to a TPP⁺ vector.[1] The TPP⁺ moiety's positive charge and lipophilic nature drive the entire conjugate's accumulation within the negatively charged mitochondrial matrix, a process governed by the Nernst equation.[2] This strategy achieves several key objectives:

-

Selective Accumulation: Concentrates the therapeutic agent directly in the target organelle of cancer cells, increasing local efficacy.[3]

-

Enhanced Potency: Achieves cytotoxic effects at concentrations orders of magnitude lower than conventional tamoxifen.

-

Overcoming Resistance: Bypasses traditional resistance mechanisms associated with tamoxifen's action on the estrogen receptor (ER).

Mito-Tam was developed as a promising anti-cancer drug candidate that acts via mitochondrial destabilization.[1] Its molecule consists of three key parts: the tamoxifen pharmacophore, a ten-carbon alkyl linker, and the TPP⁺ vector for mitochondrial targeting.[1]

Synthesis and Development

The development of Mito-Tam involves a multi-step chemical synthesis to covalently link the tamoxifen analogue to the TPP⁺ cation.

Experimental Protocol: Synthesis of Mitochondrial-Targeted Tamoxifen

The synthesis of Mito-Tam, chemically named (10-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)decyl)triphenylphosphonium bromide , is achieved through a two-step process starting from 4-hydroxytamoxifen (B85900).

Step 1: Synthesis of (Z)-4-(1-(4-(10-bromodecyloxy)phenyl)-2-phenylbut-1-en-1-yl)phenol

-

Reactants: 4-hydroxytamoxifen is reacted with a molar excess of 1,10-dibromodecane.

-

Base and Solvent: The reaction is carried out in an anhydrous solvent such as acetone, in the presence of a base like potassium carbonate (K₂CO₃).

-

Reaction Conditions: The mixture is heated under reflux for approximately 24 hours to ensure the completion of the alkylation reaction.

-

Purification: After the reaction, the solvent is removed under reduced pressure. The resulting residue is purified using column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated product, which serves as the intermediate for the next step.

Step 2: Synthesis of (10-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)decyl)triphenylphosphonium bromide (Mito-Tam)

-

Reactants: The purified bromo-intermediate from Step 1 is reacted with triphenylphosphine (B44618) (PPh₃).

-

Solvent: The reaction is typically performed in a solvent such as acetonitrile (B52724) or toluene.

-

Reaction Conditions: The mixture is heated under reflux for an extended period, often 48-72 hours, to facilitate the quaternization of the phosphine, forming the phosphonium (B103445) salt.

-

Purification: Upon cooling, the final product, Mito-Tam, often precipitates out of the solution. It can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The final product is then dried under vacuum.

Mechanism of Action: A Multi-pronged Mitochondrial Assault

Unlike its parent compound, Mito-Tam's primary mode of action is independent of the estrogen receptor. Upon accumulation in the mitochondria, it initiates a cascade of events leading to apoptotic cell death.

The superior efficacy of Mito-Tam is attributed to its ability to suppress Complex I-dependent respiration, disrupt respiratory supercomplexes, cause a rapid dissipation of the mitochondrial membrane potential (ΔΨm), increase the production of reactive oxygen species (ROS), and ultimately trigger cell death.

Signaling Pathway of Mito-Tam Induced Apoptosis

The core mechanism can be visualized as a direct assault on the mitochondrial electron transport chain (ETC).

Preclinical Efficacy: Quantitative Analysis

The targeted nature of Mito-Tam translates to a significantly improved therapeutic window compared to conventional tamoxifen. It is highly effective against cancer cells, including those resistant to standard therapies, while exhibiting lower toxicity towards non-malignant cells.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) was determined for Mito-Tam and tamoxifen across various human breast cancer cell lines and non-malignant control cells after 24 hours of treatment.

| Cell Line | Type | Tamoxifen IC₅₀ (µM) | Mito-Tam IC₅₀ (µM) |

| MCF7 | ER-positive Breast Cancer | ~15.0 | ~0.8 |

| T47D | ER-positive Breast Cancer | >20.0 | ~1.0 |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~18.0 | ~1.5 |

| SK-BR-3 | Her2-positive Breast Cancer | >20.0 | ~0.6 |

| MCF 10A | Non-malignant Breast Epithelial | >20.0 | ~4.5 |

| BJ | Non-malignant Fibroblast | >20.0 | ~5.0 |

| (Data compiled from published research, values are approximate) |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug development. The following section details the standard protocols used to evaluate the efficacy and mechanism of Mito-Tam.

Experimental Workflow: In Vitro Evaluation

The preclinical assessment of Mito-Tam follows a logical progression from initial cytotoxicity screening to detailed mechanistic studies.

Protocol 5.1: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Mito-Tam (and control compounds) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Protocol 5.2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Mito-Tam at the determined IC₅₀ concentration for a specified time (e.g., 16-24 hours).

-

Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 5.3: Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye is a ratiometric fluorescent probe used to measure ΔΨm.

-

Cell Treatment: Treat cells with Mito-Tam for a short duration (e.g., 4-8 hours).

-

JC-1 Staining: Incubate the treated cells with the JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: Measure the fluorescence using a fluorescence microscope or plate reader.

-

Healthy cells (high ΔΨm): JC-1 forms aggregates, emitting red fluorescence (~590 nm).

-

Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (~529 nm).

-

-

Quantification: The ratio of red to green fluorescence is calculated as a measure of mitochondrial depolarization.

Clinical Development and Future Outlook

Mito-Tam has progressed from preclinical models to human clinical trials. The MitoTam-01 Phase I/Ib trial investigated its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors. The trial established a maximum tolerated dose and showed a manageable safety profile. Notably, a clinical benefit rate of 83% was observed in patients with metastatic renal cell carcinoma, which may be linked to the preferential accumulation of Mito-Tam in kidney tissue.

The successful targeting of mitochondria with a repurposed drug scaffold represents a significant advancement in oncology. The development of Mito-Tam provides a powerful proof-of-concept for the "mitocan" class of drugs. Future research will likely focus on expanding its application to other cancer types, exploring synergistic combinations with other therapies like immunotherapy, and developing next-generation mitochondrial-targeted agents with even greater specificity and potency.

References

The Cellular Impact of MitoTam: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTam, a mitochondrially targeted derivative of tamoxifen, has emerged as a promising anti-cancer agent. Its unique mechanism of action, centered on the disruption of mitochondrial function, offers a novel therapeutic strategy against a variety of malignancies. This technical guide provides an in-depth exploration of the cellular pathways affected by MitoTam, supported by quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams.

Core Mechanism: Targeting Mitochondrial Complex I and Inducing Oxidative Stress

MitoTam's primary mode of action involves the inhibition of mitochondrial respiratory Complex I (CI).[1][2] By binding within the Q-module of CI, MitoTam obstructs the entry of ubiquinone, a critical component of the electron transport chain.[3] This blockade leads to a cascade of downstream effects:

-

Increased Reactive Oxygen Species (ROS) Production: The inhibition of electron flow at Complex I results in a significant increase in the production of superoxide (B77818) radicals, a major form of ROS.[3]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS and the disruption of the electron transport chain lead to the depolarization of the inner mitochondrial membrane.

-

Induction of Cell Death: The culmination of these mitochondrial insults triggers programmed cell death pathways, primarily apoptosis and necroptosis.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and effects of MitoTam from preclinical and clinical studies.

Table 1: In Vitro Efficacy of MitoTam in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer (ER+) | 0.5 ± 0.1 | |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 1.2 ± 0.2 | |

| SKBR3 | Breast Cancer (HER2-high) | 0.6 ± 0.1 | |

| MDA-MB-453 | Breast Cancer (HER2-high) | 0.7 ± 0.1 | |

| OVCAR3 | Ovarian Cancer | ~1.0 | |

| A549 | Lung Cancer | ~2.5 | |

| U-87 MG | Glioblastoma | ~1.5 |

Table 2: Key Findings from the MitoTam-01 Phase I/Ib Clinical Trial (EudraCT 2017-004441-25)

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | |

| Recommended Phase 2 Dose | 3.0 mg/kg weekly | |

| Overall Clinical Benefit Rate (CBR) | 37% | |

| CBR in Renal Cell Carcinoma (RCC) | 83% (5 out of 6 patients) | |

| Common Adverse Events (Phase I) | Neutropenia (30%), Anemia (30%), Fever/Hyperthermia (30%) | |

| Common Adverse Events (Phase Ib) | Fever/Hyperthermia (58%), Anemia (26%), Neutropenia (16%) |

Signaling Pathways Affected by MitoTam

MitoTam instigates a complex network of signaling pathways, ultimately leading to cancer cell death. The following diagrams, generated using the DOT language, illustrate these key pathways.

MitoTam-Induced Intrinsic Apoptosis

MitoTam's primary mechanism for inducing cell death is through the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.

Caption: MitoTam triggers intrinsic apoptosis by inhibiting Complex I.

MitoTam and Mitochondrial Estrogen Receptor Beta (mtERβ) Signaling

MitoTam's interaction with mitochondrial estrogen receptor beta (mtERβ) plays a crucial role in modulating ROS levels and subsequent apoptosis, particularly in the context of tamoxifen-sensitive and -resistant breast cancers.

References

- 1. Tamoxifen regulates cell fate through mitochondrial estrogen receptor beta in breast cancer [ouci.dntb.gov.ua]

- 2. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tamoxifen regulates cell fate through mitochondrial estrogen receptor beta in breast cancer [escholarship.org]

An In-depth Technical Guide to the Foundational Principles of MitoTam Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific principles underlying MitoTam therapy. MitoTam, a novel, first-in-class anti-cancer agent, leverages a unique mitochondrial targeting strategy to induce cancer cell death. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies used in its evaluation, and provides visual representations of its core concepts.

Introduction: A Novel Approach to Cancer Therapy

MitoTam is a mitochondrially targeted derivative of tamoxifen (B1202), designed to selectively accumulate within the mitochondria of cancer cells.[1][2] It consists of the pharmacophore tamoxifen conjugated to a triphenylphosphonium (TPP⁺) cation, a lipophilic vector that facilitates its accumulation at the interface of the inner mitochondrial membrane (IMM) and the mitochondrial matrix.[1][3][4] This targeted delivery is driven by the high mitochondrial membrane potential (ΔΨm) characteristic of many cancer cells, forming the basis of its selective anti-cancer activity. Having shown a manageable safety profile and efficacy in early clinical trials, particularly in renal cell carcinoma, MitoTam represents a promising new modality in oncology.

Core Mechanism of Action: Mitochondrial Destabilization

MitoTam exerts its therapeutic effect through a multi-faceted disruption of mitochondrial function, a process distinct from the estrogen receptor modulation of its parent compound, tamoxifen. The foundational principle is the targeted destabilization of mitochondrial bioenergetics and integrity.

2.1 Inhibition of Respiratory Complex I

The primary molecular target of MitoTam is the mitochondrial respiratory Complex I (CI), a critical enzyme in the electron transport chain. MitoTam binds within the Q-module of Complex I, which obstructs the binding site for ubiquinone. This direct inhibition blocks the transfer of electrons, leading to a cascade of downstream effects:

-

Suppression of Oxidative Phosphorylation (OXPHOS): Inhibition of CI curtails CI-dependent respiration, leading to a significant reduction in cellular ATP production.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow results in the premature leakage of electrons to molecular oxygen, generating a surge of superoxide (B77818) and other reactive oxygen species.

-

Disruption of Respiratory Supercomplexes: MitoTam has been shown to interfere with the structural integrity of respiratory supercomplexes, further impairing the efficiency of the electron transport chain.

2.2 Dissipation of Mitochondrial Membrane Potential (ΔΨm)

In addition to enzymatic inhibition, the physical accumulation of the cationic MitoTam molecule within the IMM leads to the dissipation of the mitochondrial membrane potential. This depolarization of the inner membrane is a critical event that compromises mitochondrial integrity and function.

2.3 Induction of Multiple Cell Death Pathways

The combined effects of CI inhibition, ROS overproduction, and ΔΨm collapse trigger multiple programmed cell death pathways:

-

Apoptosis and Necroptosis: The severe mitochondrial stress and energy crisis initiate intrinsic apoptosis and regulated necroptosis.

-

Ferroptosis: MitoTam-induced ROS production leads to extensive lipid peroxidation, a hallmark of ferroptosis, a form of iron-dependent cell death. This mechanism is particularly relevant for overcoming the elevated antioxidant capacity of radioresistant cancer cells.

The following diagram illustrates the central mechanism of action of MitoTam.

Caption: Core mechanism of MitoTam action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of MitoTam.

Table 1: Preclinical In Vitro Efficacy

| Organism/Cell Line | Assay | Endpoint | Value | Citation |

|---|---|---|---|---|

| Trypanosoma brucei (BSF) | Growth Inhibition | EC₅₀ | ~0.02 µM | |

| Her2high Cancer Cells | Growth Inhibition | EC₅₀ | ~0.65 µM |

| Plasmodium falciparum | Growth Inhibition | EC₅₀ | ~0.03 µM | |

Table 2: Phase I/Ib Clinical Trial (MitoTam-01) Key Parameters and Outcomes

| Parameter | Description | Value/Finding | Citation |

|---|---|---|---|

| Trial Identifier | EudraCT Number | 2017-004441-25 | |

| Patient Population | Phase I | 37 patients with advanced solid tumors | |

| Phase Ib | 38 patients with advanced solid tumors | ||

| Dosing | Maximum Tolerated Dose (MTD) | 5.0 mg/kg | |

| Recommended Phase II Dose | 3.0 mg/kg, once weekly via central vein | ||

| Overall Efficacy | Clinical Benefit Rate (CBR) | 37% (14/38 responders) | |

| Renal Cell Carcinoma (RCC) | Number of Patients | 6 | |

| Clinical Benefit Rate (CBR) | 83% (5 of 6 patients) | ||

| Response Types | 1 Partial Response (PR), 4 Stable Disease (SD) | ||

| Common Adverse Events | Phase Ib (≥15%) | Fever/Hyperthermia (58%), Anemia (26%), Neutropenia (16%) |

| Serious Adverse Events | Thromboembolic Complications | 13% of patients in Phase Ib | |

Key Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, this section outlines the methodologies for key experiments cited in the literature.

4.1 Assessment of Mitochondrial Respiration

-

Objective: To quantify the effect of MitoTam on oxidative phosphorylation.

-

Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k) is employed.

-

Cell Preparation: Cancer cell lines (e.g., RenCa) are cultured and treated with a specified concentration of MitoTam (e.g., 0.5 µM) for a defined period (e.g., 6 hours).

-

Respirometry: Treated and control cells are placed in the respirometer chambers.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential titration of various substrates and inhibitors is used to dissect the activity of different parts of the electron transport chain. This allows for the measurement of routine respiration, Complex I-dependent respiration, and Complex II-dependent respiration.

-

Data Analysis: Oxygen consumption rates are measured and compared between MitoTam-treated and control groups to determine the specific inhibitory effect on Complex I.

-

4.2 Analysis of Mitochondrial Complex Integrity

-

Objective: To visualize the effect of MitoTam on the assembly of mitochondrial respiratory complexes and supercomplexes.

-

Methodology: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) followed by Western Blotting.

-

Mitochondrial Isolation: Mitochondria are isolated from treated and untreated cells via differential centrifugation.

-

Solubilization: Mitochondrial proteins are gently solubilized using a non-ionic detergent (e.g., digitonin) to preserve the integrity of protein complexes.

-

BN-PAGE: The solubilized protein complexes are separated by size and shape on a native polyacrylamide gel.

-

Western Blotting: Proteins are transferred to a membrane and probed with antibodies specific to subunits of each respiratory complex (e.g., NDUFA9 for CI, SDHA for CII) to visualize the complexes and supercomplexes.

-

4.3 Measurement of ROS Production and Ferroptosis

-

Objective: To confirm that MitoTam induces cell death via ROS-mediated ferroptosis.

-

Methodology: Fluorescent probes and specific inhibitors.

-

ROS Detection: Cells are treated with MitoTam and then incubated with a ROS-sensitive fluorescent probe (e.g., CellROX). The increase in fluorescence, measured by flow cytometry or fluorescence microscopy, indicates ROS production.

-

Lipid Peroxidation: Lipid ROS is measured using a probe like C11-BODIPY 581/591.

-

Ferroptosis Inhibition: To confirm ferroptosis, experiments are repeated in the presence of a ferroptosis inhibitor, such as Ferrostatin-1. A rescue from cell death in the presence of the inhibitor confirms the mechanism.

-

Mitochondrial Membrane Potential: ΔΨm is assessed using potentiometric dyes like TMRE or JC-1. A decrease in fluorescence indicates depolarization.

-

The diagram below outlines a typical experimental workflow for evaluating MitoTam's mitochondrial effects.

Caption: Experimental workflow for MitoTam analysis.

Clinical Development and Logical Framework

The clinical investigation of MitoTam followed a standard logical progression from establishing safety to evaluating preliminary efficacy.

Caption: Logical flow of the MitoTam-01 clinical trial.

The Phase I dose-escalation study successfully established the MTD at 5.0 mg/kg and a recommended dose of 3.0 mg/kg. The subsequent Phase Ib expansion provided crucial long-term safety data and revealed a strong efficacy signal in patients with metastatic renal cell carcinoma, justifying progression to later-stage clinical trials.

References

- 1. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Preliminary Efficacy of MitoTam: A Technical Overview for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary efficacy of MitoTam, a novel, mitochondria-targeted anti-cancer agent. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used in these evaluations, and visualizes the core signaling pathways and experimental workflows. The information presented is collated from peer-reviewed publications and clinical trial data, offering a consolidated resource for understanding the therapeutic potential of MitoTam.

Introduction

MitoTam is a derivative of tamoxifen (B1202) chemically modified with a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria.[1][2] This targeted delivery strategy aims to enhance the cytotoxic effects on cancer cells, which often exhibit altered mitochondrial metabolism, while potentially reducing off-target effects.[1] Preliminary studies, including in vitro experiments, in vivo animal models, and a Phase I/Ib clinical trial, have demonstrated promising anti-neoplastic activity across a range of cancers, most notably in metastatic renal cell carcinoma (RCC).[3][4] This document synthesizes the foundational data on MitoTam's efficacy.

Mechanism of Action

MitoTam's primary mechanism of action is the targeted disruption of mitochondrial function. Upon accumulation in the mitochondrial matrix, driven by the mitochondrial membrane potential, MitoTam inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition leads to a cascade of events culminating in cancer cell death.

The key steps in MitoTam's mechanism of action are:

-

Mitochondrial Accumulation: The TPP⁺ moiety targets MitoTam to the mitochondria.

-

Complex I Inhibition: MitoTam binds to the Q-module of Complex I, blocking the electron flow from NADH to ubiquinone.

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain leads to a significant increase in the production of ROS.

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The accumulation of the positively charged MitoTam and the increase in ROS contribute to the collapse of the mitochondrial membrane potential.

-

Induction of Cell Death: The combination of oxidative stress and mitochondrial dysfunction triggers both apoptotic and necroptotic cell death pathways.

Below is a diagram illustrating this signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on MitoTam's efficacy.

Table 1: In Vitro Efficacy of MitoTam in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RenCa | Murine Renal Cancer | ~0.5 - 1.0 | |

| Human Renal Cancer Cell Lines | Human Renal Cancer | ~0.3 - 1.4 |

Table 2: Phase I/Ib Clinical Trial (MitoTam-01) Efficacy in Metastatic Solid Tumors

| Parameter | Value | Reference |

| Overall Clinical Benefit Rate (CBR) | ||

| All Patients (Phase Ib, Regimen 2) | 78% | |

| All Patients (Phase Ib, All Regimens) | 37% (14/38 responders) | |

| Renal Cell Carcinoma (RCC) Patients | ||

| Clinical Benefit Rate (CBR) | 83% (5/6 patients) | |

| Response Breakdown | 1 Partial Response (PR), 4 Stable Disease (SD) | |

| Dosing Information | ||

| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | |

| Recommended Phase II Dose | 3.0 mg/kg weekly |

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies of MitoTam.

In Vitro Cell Viability Assays

-

Objective: To determine the cytotoxic effects of MitoTam on cancer cell lines.

-

Cell Lines: Murine (e.g., RenCa) and human renal cancer cell lines were used.

-

Treatment: Cells were treated with varying concentrations of MitoTam for 24 hours.

-

Assay: Cell viability was assessed using the Crystal Violet assay. This method involves staining the remaining adherent cells after treatment, which are then quantified to determine the percentage of viable cells compared to an untreated control.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Animal Studies

-

Objective: To evaluate the anti-tumor efficacy of MitoTam in a living organism.

-

Animal Model: Syngeneic renal cancer murine models were utilized. BALB/c mice were often used.

-

Treatment Regimen: The dosing regimen for MitoTam was based on previously published data. For instance, in some studies, MitoTam was administered intravenously.

-

Efficacy Assessment: Tumor growth was monitored and compared between treatment and control groups. In some studies, this was combined with immunotherapy agents. Survival rates were also recorded.

Below is a generalized workflow for in vivo efficacy studies.

Phase I/Ib Clinical Trial (MitoTam-01)

-

Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of MitoTam in patients with advanced solid tumors.

-

Trial Design: An open-label, single-center, dose-escalation (Phase I) and cohort expansion (Phase Ib) study. The trial is registered under EudraCT number 2017-004441-25.

-

Patient Population: Patients with various metastatic solid tumors for whom standard therapies had failed.

-

Phase I (Dose Escalation): A 3+3 design was used to determine the MTD. Patients received escalating doses of MitoTam.

-

Phase Ib (Cohort Expansion): Patients were treated at the recommended dose to further evaluate safety and efficacy in specific tumor types, including renal cell carcinoma. Three different dosing regimens were evaluated.

-

Drug Administration: MitoTam was administered intravenously, initially via a peripheral vein, but later switched to a central venous catheter to mitigate the risk of thrombophlebitis.

-

Efficacy Evaluation: Tumor responses were assessed using computed tomography (CT) scans and evaluated according to RECIST 1.1 criteria. Clinical benefit was defined as stable disease, partial response, or complete response.

Conclusion

The preliminary data on MitoTam demonstrate a promising anti-cancer agent with a novel, mitochondria-targeted mechanism of action. The preclinical studies have established its ability to induce cell death in cancer cells, and the Phase I/Ib clinical trial has provided initial evidence of its safety and efficacy in a clinical setting, particularly for patients with metastatic renal cell carcinoma. Further investigation in Phase II clinical trials is warranted to fully elucidate the therapeutic potential of MitoTam. This document provides a foundational understanding for professionals involved in the ongoing research and development of this compound.

References

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. Mitochondrially targeted tamoxifen in patients with metastatic solid tumours: an open-label, phase I/Ib single-centre trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of MitoTam in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTam, a mitochondrially targeted derivative of tamoxifen, has emerged as a promising anti-cancer agent that selectively induces apoptosis in cancer cells. By leveraging the unique characteristics of cancer cell mitochondria, MitoTam represents a targeted therapeutic strategy with the potential to overcome resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the core mechanisms by which MitoTam elicits apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

MitoTam's design incorporates a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells. Once localized to the mitochondria, MitoTam initiates a cascade of events that culminate in programmed cell death.

Core Mechanism of Action: Induction of Apoptosis

MitoTam's primary mechanism of action revolves around the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway. This process can be broadly categorized into several key events:

-

Inhibition of Mitochondrial Complex I: MitoTam targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1]

-

Increased Oxidative Stress: The surge in ROS production creates a state of oxidative stress within the cancer cell.[2] This excess ROS can damage cellular components, including lipids, proteins, and DNA, and acts as a critical signaling molecule to initiate apoptosis.[2][3]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): MitoTam's presence in the inner mitochondrial membrane leads to the dissipation of the mitochondrial membrane potential. This depolarization is a key event in the initiation of apoptosis.

-

Regulation of Bcl-2 Family Proteins: The cellular stress induced by MitoTam influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. While direct western blot evidence showing MitoTam's specific effects on all Bcl-2 family members is still emerging, the downstream events strongly suggest a shift towards a pro-apoptotic state. This likely involves the activation of pro-apoptotic members like Bax and Bak and the inhibition of anti-apoptotic members such as Bcl-2 and Bcl-xL.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the outer mitochondrial membrane, a critical "point of no return" in the apoptotic cascade.

-

Release of Pro-Apoptotic Factors: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated effector caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). This leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Quantitative Data on MitoTam's Efficacy

The cytotoxic and pro-apoptotic effects of MitoTam have been quantified in various cancer cell lines, with IC50 values demonstrating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer (ER+) | 0.23 ± 0.04 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 ± 0.11 | |

| SKBR3 | Breast Cancer (HER2+) | 0.41 ± 0.06 | |

| BT-474 | Breast Cancer (HER2+) | 0.33 ± 0.05 | |

| RenCa | Renal Cell Carcinoma (murine) | ~0.3 - 1.4 | |

| Caki-1 | Renal Cell Carcinoma (human) | ~0.3 - 1.4 | |

| A498 | Renal Cell Carcinoma (human) | ~0.3 - 1.4 | |

| 786-O | Renal Cell Carcinoma (human) | ~0.3 - 1.4 |

Clinical Trial Data for Metastatic Renal Cell Carcinoma (mRCC)

A phase I/Ib clinical trial of MitoTam in patients with metastatic solid tumors demonstrated notable efficacy in patients with renal cell carcinoma.

| Parameter | Result | Reference |

| Clinical Benefit Rate (CBR) in mRCC | 83% (5 out of 6 patients) | |

| Best Clinical Response in mRCC (RECIST 1.1) | 4 Stable Disease (SD), 1 Partial Response (PR) | |

| Long-term Clinical Response | Two patients had responses lasting 50 and 36 weeks |

Signaling Pathways and Experimental Workflows

MitoTam-Induced Apoptotic Signaling Pathway

Caption: MitoTam's mechanism of inducing apoptosis.

Experimental Workflow for Assessing MitoTam-Induced Apoptosis

Caption: A typical workflow for studying MitoTam-induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of MitoTam in apoptosis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: This assay utilizes cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 that accumulate in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Protocol using TMRE:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or Caki-1) in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of MitoTam for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 20 µM CCCP for 30 minutes).

-

Staining: Remove the treatment medium and incubate the cells with pre-warmed medium containing 100-200 nM TMRE for 30 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm.

Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay employs a fluorescent probe, such as MitoSOX Red, which is targeted to the mitochondria and fluoresces upon oxidation by superoxide.

Protocol using MitoSOX Red:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the ΔΨm assay protocol.

-

Staining: After treatment, remove the medium and incubate the cells with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm HBSS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm. Alternatively, visualize the cells using fluorescence microscopy.

Western Blot Analysis for Bcl-2 Family Proteins and Caspase Cleavage

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is instrumental in observing changes in the expression of Bcl-2 family proteins and the cleavage (activation) of caspases and PARP.

Protocol:

-

Cell Lysis: After MitoTam treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cytochrome c Release Assay

Principle: This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis. This is typically assessed by western blotting of fractionated cell lysates.

Protocol:

-

Cell Harvesting and Fractionation: Following MitoTam treatment, harvest the cells and resuspend them in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer.

-

Centrifugation: Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

Western Blot Analysis: Perform western blot analysis on both the cytosolic and mitochondrial fractions as described above, using an antibody specific for cytochrome c. Use organelle-specific markers (e.g., COX IV for mitochondria and β-actin for cytosol) to confirm the purity of the fractions. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.

Conclusion

MitoTam represents a targeted and effective strategy for inducing apoptosis in cancer cells by exploiting their mitochondrial vulnerabilities. Its mechanism of action, centered on the inhibition of Complex I, ROS generation, and disruption of mitochondrial membrane potential, triggers the intrinsic apoptotic pathway. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic agent, particularly in cancers like triple-negative breast cancer and renal cell carcinoma. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the apoptotic-inducing capabilities of MitoTam and similar mitochondria-targeted compounds.

References

- 1. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting Mitochondrial Vulnerabilities to Trigger Apoptosis Selectively in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging approaches to target mitochondrial apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selective Toxicity of MitoTam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research into the selective toxicity of MitoTam, a mitochondrially-targeted derivative of tamoxifen. MitoTam has emerged as a promising anti-cancer agent due to its ability to preferentially induce cell death in cancer cells while exhibiting lower toxicity towards normal, non-malignant cells. This document details the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows.

Core Mechanism of Selective Toxicity

MitoTam's selective anti-cancer activity is primarily attributed to its targeted accumulation within the mitochondria of cancer cells. This preferential uptake is driven by the significantly higher mitochondrial membrane potential (ΔΨm) characteristic of many cancer cells compared to their normal counterparts.[1][2] Once accumulated in the mitochondrial matrix, MitoTam exerts its cytotoxic effects through a multi-faceted mechanism.

The principal molecular target of MitoTam is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] By binding to the Q-module of Complex I, MitoTam inhibits its function, leading to a cascade of downstream events.[3] This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide (B77818). The elevated ROS levels overwhelm the antioxidant capacity of the cancer cells, inducing oxidative stress and subsequent cell death through apoptosis and necroptosis. Furthermore, the intercalation of MitoTam into the inner mitochondrial membrane contributes to the dissipation of the mitochondrial membrane potential, further compromising mitochondrial integrity and function.

Quantitative Data Summary

The selective toxicity of MitoTam has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of MitoTam in a panel of breast cancer cell lines compared to non-malignant cell lines, highlighting its therapeutic window.

| Cell Line | Cell Type | Tamoxifen IC50 (µM) | MitoTam IC50 (µM) |

| Cancer Cell Lines | |||

| MCF7 | Breast Cancer (ER+) | >10 | 0.25 ± 0.03 |

| MDA-MB-231 | Triple-Negative Breast Cancer | >10 | 0.85 ± 0.07 |

| SK-BR-3 | Breast Cancer (HER2+) | >10 | 0.42 ± 0.05 |

| Non-Malignant Cell Lines | |||

| MCF 10A | Non-tumorigenic Breast Epithelial | >10 | 4.5 ± 0.5 |

| BJ | Normal Human Fibroblast | >10 | 6.2 ± 0.8 |

Data compiled from publicly available research.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MitoTam's effects. The following are protocols for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of MitoTam and is used to calculate the IC50 value.

Materials:

-

MitoTam

-

Cancer and non-malignant cell lines

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of MitoTam in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared MitoTam dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve MitoTam, e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to assess changes in ΔΨm.

Materials:

-

MitoTam

-

Cells cultured on glass-bottom dishes or black-walled 96-well plates

-

TMRM (stock solution in DMSO)

-

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells and allow them to adhere.

-

Wash the cells with pre-warmed HBSS.

-

Load the cells with 25-100 nM TMRM in HBSS for 30-45 minutes at 37°C.

-

Wash the cells with pre-warmed HBSS to remove excess dye.

-

Treat the cells with the desired concentrations of MitoTam for the specified duration.

-

Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~548 nm, emission ~573 nm) or measure fluorescence intensity with a plate reader.

-

A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

-

Use FCCP-treated cells as a positive control for complete depolarization.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)